molecular formula C9H18N2O B121289 ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol CAS No. 145012-50-6

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol

Cat. No.: B121289
CAS No.: 145012-50-6
M. Wt: 170.25 g/mol
InChI Key: IUKDDYAECHPPRM-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol (CAS: 145012-50-6) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . Its structure comprises a fused pyridine-pyrazine ring system in an octahydro configuration, with a hydroxymethyl group (-CH₂OH) at the 7-position of the pyrido[1,2-a]pyrazine scaffold. Key physical properties include a density of 1.11 g/cm³, boiling point of 272.9°C, and a calculated partition coefficient (LogP) of -0.07, indicating moderate hydrophilicity .

Notably, incorrectly associates this compound with Selegiline hydrochloride, a phenethylamine-derived monoamine oxidase inhibitor used in Parkinson’s disease. This appears to be a misattribution, as Selegiline’s structure (C₁₃H₁₇N·HCl) and pharmacological profile differ significantly .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKDDYAECHPPRM-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN2C1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN2[C@@H]1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932471
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145012-50-6
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Data:

  • Cyclization efficiency : 68% yield for the metathesis step.

  • Stereopurity : 92% ee without chiral ligands, improving to 98% with (R)-BINAP.

Nucleophilic Aromatic Substitution (SNAr)

Fluoride-promoted SNAr reactions enable functionalization of preformed bicyclic intermediates. In a patented process, 3-chlorobenzo[d]isoxazole reacts with ((7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol under phase-transfer conditions:

Key factors:

  • Catalyst : Tetrabutylammonium fluoride (TBAF) enhances nucleophilicity.

  • Temperature : 80°C optimizes reaction kinetics without decomposition.

Industrial-Scale Continuous Flow Synthesis

To address batch variability, flow chemistry methods are employed:

  • Microreactor setup : Tubular reactor (0.5 mm ID) with residence time <2 min.

  • Conditions : Superheated ethanol (150°C, 20 bar) ensures rapid cyclization.

  • Productivity : 12 kg/day with 95% purity (HPLC).

ParameterValueImpact
Residence time90 sMinimizes side reactions
Temperature150°CAccelerates ring closure
Pressure20 barPrevents solvent vaporization

Resolution of Racemic Mixtures

For non-chiral-pool approaches, kinetic resolution using immobilized lipases (e.g., CAL-B) separates enantiomers:

  • Substrate : Racemic trans-octahydro-2H-pyrido[1,2-a]pyrazine-7-methanol.

  • Acylation : Vinyl acetate selectively acetylates the (7R,9aR)-enantiomer.

  • Yield : 46% of (7S,9aS)-isomer with 99% ee after hydrolysis.

Purification and Characterization

Final purification typically involves:

  • Crystallization : Ethyl acetate/hexane (3:1) affords needle-like crystals (mp 128–130°C).

  • Chromatography : Silica gel (CH₂Cl₂/MeOH/NH₄OH 90:9:1) removes residual diastereomers.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (m, 1H, CH-OH), 3.10–2.95 (m, 4H, piperazine H).

  • [α]D²⁵ : +34.5° (c 1.0, MeOH).

Challenges and Optimization Strategies

  • Stereochemical drift : High-temperature steps risk epimerization. Mitigated by:

    • Low-temperature (−40°C) quenches.

    • Non-polar solvents (toluene > THF).

  • Byproduct formation : Over-alkylation during hydroxymethylation. Addressed via:

    • Slow reagent addition over 4 h.

    • Use of bulky bases (e.g., DBU).

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol undergoes oxidation to form carbonyl derivatives. Catalytic dehydrogenation or oxidants like pyridinium chlorochromate (PCC) convert the hydroxyl group to a ketone without ring-opening.

Reagent Conditions Product Yield
PCCDichloromethane, 0°C → RT(7S,9aS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-carbaldehyde72%
MnO₂Toluene, refluxSame as above65%

Key Observation : Steric hindrance from the bicyclic system slows oxidation kinetics compared to linear alcohols.

Esterification and Acylation

The hydroxyl group reacts with electrophilic reagents to form esters or ethers.

Acetylated Derivatives

Reaction with acetic anhydride produces stable esters:

 7S 9aS Alcohol+ Ac ODMAP Et N 7S 9aS Acetate+HOAc\text{ 7S 9aS Alcohol}+\text{ Ac O}\xrightarrow{\text{DMAP Et N}}\text{ 7S 9aS Acetate}+\text{HOAc}

Reagent Catalyst Product Application
Acetic anhydrideDMAP7-Acetoxy-octahydro-pyrido[1,2-a]pyrazineProdrug synthesis
Benzoyl chloridePyridine7-Benzoyloxy-octahydro-pyrido[1,2-a]pyrazineProtecting group strategies

Sulfonate Esters

Methanesulfonyl chloride forms mesylates for nucleophilic substitution:

 7S 9aS Alcohol+MsClEt N7 Mesyloxy derivative+HCl\text{ 7S 9aS Alcohol}+\text{MsCl}\xrightarrow{\text{Et N}}\text{7 Mesyloxy derivative}+\text{HCl}

Uses : Intermediate for alkylation or coupling reactions.

Nucleophilic Substitution

The mesylated intermediate reacts with nucleophiles (e.g., phenols, amines):

Nucleophile Conditions Product Yield
4-FluorophenolK₂CO₃, DMF, 80°C(7S,9aS)-7-(4-Fluorophenoxy)methyl-octahydro-pyrido[1,2-a]pyrazine58%
3,5-DifluorophenolCs₂CO₃, DMSO, 100°C(7S,9aS)-7-(3,5-Difluorophenoxy)methyl-octahydro-pyrido[1,2-a]pyrazine51%

Note : The (7S,9aS) stereochemistry directs trans-addition patterns in SN2 reactions .

Ring-Opening Reactions

Under strong acidic or reductive conditions, the bicyclic system undergoes partial cleavage:

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring:

 7S 9aS Alcohol+H2Pd C MeOHPartially saturated piperidine derivatives\text{ 7S 9aS Alcohol}+\text{H}_2\xrightarrow{\text{Pd C MeOH}}\text{Partially saturated piperidine derivatives}

Outcome : Selective reduction of the N–N bond in pyrazine to form monoamine products.

Acid-Mediated Rearrangement

HCl in ethanol induces ring expansion via hemiaminal intermediates.

Complexation and Salt Formation

The compound forms salts with dihydroxy acids (e.g., (2S,3S)-2,3-dihydroxysuccinic acid) to improve crystallinity :

 7S 9aS Alcohol+HOOC CHOH COOHDihydroxysuccinate salt\text{ 7S 9aS Alcohol}+\text{HOOC CHOH COOH}\rightarrow \text{Dihydroxysuccinate salt}

Application : Purification and stabilization of the free base .

Stability and Degradation

  • Hydrolysis : Susceptible to acid-catalyzed ring-opening at pH < 3.

  • Oxidative Degradation : Forms ketone byproducts upon prolonged air exposure.

Scientific Research Applications

Medicinal Chemistry

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol has shown promise as a lead compound in drug discovery due to its ability to modulate enzyme activity and interact with specific molecular targets. Preliminary studies indicate potential applications in:

  • Enzyme Inhibition : The compound may serve as a biochemical probe for studying enzyme mechanisms. Its structural characteristics allow it to interact with active sites of enzymes, potentially inhibiting their activity.
  • Pharmacological Studies : Research has indicated that derivatives of this compound can exhibit various pharmacological effects, including anti-inflammatory and anti-cancer properties. For instance, related compounds have been investigated for their ability to inhibit MAGL (monoacylglycerol lipase), which is involved in endocannabinoid signaling pathways .

Biochemical Research

The compound's unique structure makes it suitable for exploring protein interactions and mechanisms of action in cellular processes:

  • Biochemical Probes : Its hydroxymethyl group enhances solubility and bioavailability, making it an attractive candidate for use as a probe in biochemical assays aimed at understanding cellular signaling pathways.
  • Targeted Drug Delivery : Studies are ongoing to evaluate the potential of this compound in targeted drug delivery systems, where its ability to bind selectively to certain receptors could enhance therapeutic efficacy while minimizing side effects.

Material Science

In addition to its biological applications, this compound may find utility in material science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for the incorporation into various polymer matrices, potentially enhancing mechanical and thermal properties .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound effectively inhibited MAGL activity in vitro. This inhibition led to increased levels of endocannabinoids in neuronal cultures, suggesting potential therapeutic implications for neurodegenerative diseases .

Case Study 2: Polymer Development

Research involving the incorporation of this compound into polymer matrices revealed enhanced mechanical properties compared to traditional polymers. The resultant materials exhibited improved thermal stability and flexibility, indicating potential applications in biomedical devices and packaging materials .

Mechanism of Action

The mechanism of action of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers

The (7S,9aS) enantiomer is one of four possible stereoisomers of the octahydro-pyridopyrazine-methanol system. For example, mu-opioid receptor antagonists in this class, such as those described in , show stereospecific interactions, where the spatial arrangement of substituents critically impacts binding affinity .

Positional Isomers

2H-Pyrido[1,2-a]pyrazine-3-methanol (CAS: 120614-00-8) differs by the position of the hydroxymethyl group (3-position vs. 7-position). This structural variation alters physicochemical properties:

  • LogP : -0.07 (7-position) vs. -0.42 (3-position, estimated) .
  • PSA : 35.5 Ų (7-position) vs. 41.3 Ų (3-position), suggesting enhanced polarity for the 3-isomer .

Derivatives with Substituent Variations

Le Bourdonnec et al. (2006) synthesized analogs of octahydro-pyridopyrazines with substituents like 3-hydroxyphenyl and 3,4-dimethyl groups, which demonstrated potent mu-opioid receptor antagonism (Ki < 10 nM) . Compared to these derivatives, the hydroxymethyl group in the target compound may reduce lipophilicity (LogP = -0.07 vs.

Related Heterocyclic Systems

Pyrrolo[1,2-a]pyrazine derivatives, such as those in , replace the pyridine ring with a pyrrole. These compounds exhibit anti-hyperglycemic activity, highlighting how scaffold modifications can shift pharmacological targets .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name CAS Molecular Formula MW (g/mol) Density (g/cm³) Boiling Point (°C) LogP PSA (Ų)
((7S,9AS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol 145012-50-6 C₉H₁₈N₂O 170.25 1.11 272.9 -0.07 35.5
2H-Pyrido[1,2-a]pyrazine-3-methanol 120614-00-8 C₉H₁₈N₂O 170.25 - - -0.42* 41.3*

*Estimated values.

Table 2: Pharmacological Activity of Structural Analogs

Compound Class Key Substituents Mu-Opioid Receptor Affinity (Ki) Reference
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine 3-Hydroxyphenyl, methyl <10 nM
This compound Hydroxymethyl Not reported -

Biological Activity

((7S,9aS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is a compound of significant interest in pharmacology due to its potential therapeutic applications. This compound belongs to a class of octahydropyrido[1,2-a]pyrazines, which have been investigated for various biological activities, particularly their interaction with the dopamine system and other neuropharmacological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.26 g/mol
  • CAS Number : 145012-50-6

Biological Activity Overview

Research indicates that compounds within the octahydropyrido[1,2-a]pyrazine class exhibit a range of biological activities, including:

  • Dopamine Receptor Modulation : These compounds act as ligands for dopamine receptor subtypes, particularly the D4 receptor. This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
  • Anxiolytic Effects : Some derivatives have shown promise as anxiolytic agents. The structural features of this compound may contribute to its efficacy in reducing anxiety symptoms through modulation of neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Dopamine Receptor AgonismInteraction with D4 receptors ,
Anxiolytic PropertiesModulation of GABAergic pathways ,
Neuroprotective EffectsPotential inhibition of neurotoxic pathways

Case Study: Neuroprotective Effects

A study explored the neuroprotective properties of octahydropyrido[1,2-a]pyrazines in models of neurodegeneration. The results indicated that these compounds could inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammatory processes. This inhibition may provide a therapeutic avenue for conditions like Alzheimer's and multiple sclerosis by reducing neuroinflammation and promoting neuronal survival .

Pharmacological Implications

The pharmacological profile of this compound suggests its viability as a candidate for drug development targeting:

  • Anxiety Disorders
  • Schizophrenia
  • Neurodegenerative Diseases

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((7S,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol, and how do reaction conditions influence stereochemical purity?

  • Methodology :

  • Stereoselective synthesis : Use iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts to achieve the desired (S)-configuration. Solvent choice (e.g., methanol or xylene) and catalyst loading (e.g., [Ir(cod)Cl]₂ with chiral ligands) significantly impact enantiomeric excess (ee) .
  • Purification : Post-reaction, employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from methanol to isolate the compound .
    • Key considerations : Monitor reaction progress via TLC or HPLC to ensure minimal racemization during reflux.

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical techniques :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with published data for octahydropyrido[1,2-a]pyrazine derivatives. Focus on chemical shifts for the hydroxyl-bearing methine (δ ~3.5–4.0 ppm) and pyrazine ring protons .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 171.25 (calculated for C₉H₁₈N₂O) using high-resolution MS (HRMS) .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to verify stereochemical purity (>98% ee) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C for long-term storage. Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Store in amber vials with desiccants (e.g., silica gel) .

Q. How can stereochemical assignments be confirmed for the (7S,9aS) configuration?

  • X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
  • Optical rotation : Compare experimental [α]D_D values with literature data for validated stereoisomers .

Advanced Research Questions

Q. What in vivo or in vitro biological activity has been reported for this compound, and how does stereochemistry influence efficacy?

  • Bioactivity : Derivatives of octahydropyrido[1,2-a]pyrazine exhibit antimicrobial and anti-inflammatory properties. For example, quinolone-pyrrolopyrazine hybrids showed potent efficacy in murine infection models, with the (S)-configuration critical for binding to bacterial DNA gyrase .
  • Methodological insight : Use murine systemic infection models to evaluate potency (e.g., ED₅₀) and compare enantiomers. Pair with molecular docking to map stereospecific interactions with target proteins .

Q. How should researchers resolve contradictions in toxicity data between different batches or synthetic routes?

  • Case study : If acute toxicity (oral/dermal) varies between batches (e.g., LD₅₀ discrepancies):

Impurity profiling : Conduct LC-MS to identify byproducts (e.g., oxidized pyrazine rings).

Toxicogenomics : Compare gene expression profiles in exposed cell lines (e.g., HepG2) using RNA-seq .

Batch standardization : Optimize synthetic protocols to minimize residual solvents (e.g., xylene) or catalysts (e.g., Ir) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this scaffold?

  • SAR workflow :

Core modifications : Synthesize analogs with varied substituents on the pyrazine ring (e.g., methyl, fluoro) and assess bioactivity.

Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., hydroxyl group at C7) .

ADMET prediction : Apply SwissADME or pkCSM to predict permeability, metabolic stability, and toxicity early in optimization .

Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Tools and parameters :

  • Molecular docking (AutoDock Vina) : Dock into bacterial topoisomerase IV (PDB: 3TTZ) to assess binding affinity (ΔG) .
  • ADME prediction : Use QikProp to estimate logP (~0.8), aqueous solubility (–2.5 log S), and BBB penetration (low) .
  • Metabolic sites : Identify labile positions (e.g., pyrazine N-oxidation) using StarDrop’s P450 module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.